molecular formula C19H20O2S B12585407 11-[4-Methoxy-3-(methylsulfanyl)phenyl]undeca-2,4,6,8,10-pentaenal CAS No. 646534-08-9

11-[4-Methoxy-3-(methylsulfanyl)phenyl]undeca-2,4,6,8,10-pentaenal

Cat. No.: B12585407
CAS No.: 646534-08-9
M. Wt: 312.4 g/mol
InChI Key: GFUXVFMHCWRNPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-[4-Methoxy-3-(methylsulfanyl)phenyl]undeca-2,4,6,8,10-pentaenal is an organic compound characterized by its unique structure, which includes a methoxy group, a methylsulfanyl group, and a series of conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[4-Methoxy-3-(methylsulfanyl)phenyl]undeca-2,4,6,8,10-pentaenal typically involves multi-step organic reactions. One common approach is the aldol condensation reaction, where appropriate aldehydes and ketones are used as starting materials. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

11-[4-Methoxy-3-(methylsulfanyl)phenyl]undeca-2,4,6,8,10-pentaenal undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and methylsulfanyl groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

11-[4-Methoxy-3-(methylsulfanyl)phenyl]undeca-2,4,6,8,10-pentaenal has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 11-[4-Methoxy-3-(methylsulfanyl)phenyl]undeca-2,4,6,8,10-pentaenal involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-methylphenyl)(methyl)sulfane
  • 3-Hydroxy-4-methoxyphenylacetic acid

Uniqueness

11-[4-Methoxy-3-(methylsulfanyl)phenyl]undeca-2,4,6,8,10-pentaenal is unique due to its extended conjugated system and the presence of both methoxy and methylsulfanyl groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

CAS No.

646534-08-9

Molecular Formula

C19H20O2S

Molecular Weight

312.4 g/mol

IUPAC Name

11-(4-methoxy-3-methylsulfanylphenyl)undeca-2,4,6,8,10-pentaenal

InChI

InChI=1S/C19H20O2S/c1-21-18-14-13-17(16-19(18)22-2)12-10-8-6-4-3-5-7-9-11-15-20/h3-16H,1-2H3

InChI Key

GFUXVFMHCWRNPW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC=CC=CC=CC=CC=O)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.